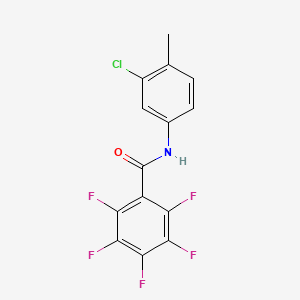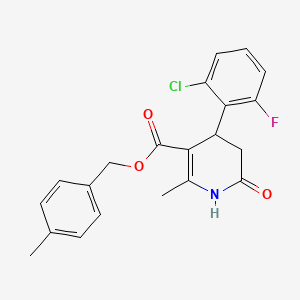
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide
描述
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide, commonly known as CMPF, is a synthetic compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. CMPF has been widely used in scientific research due to its unique properties.
作用机制
CMPF exerts its biological effects by interacting with various molecular targets, including:
1. Protein kinase C (PKC): CMPF inhibits the activity of PKC, which is involved in cell signaling, growth, and differentiation.
2. Mitochondrial complex I: CMPF inhibits the activity of complex I of the mitochondrial respiratory chain, which is involved in energy production and oxidative stress.
3. Transient receptor potential vanilloid 1 (TRPV1): CMPF activates TRPV1, which is a cation channel involved in pain perception and inflammation.
Biochemical and physiological effects:
CMPF has been shown to have various biochemical and physiological effects, including:
1. Anti-cancer effects: CMPF induces apoptosis, inhibits cell proliferation, and suppresses tumor angiogenesis in various cancer cell lines and animal models.
2. Neuroprotective effects: CMPF reduces oxidative stress and inflammation, and promotes neuronal survival in animal models of neurodegenerative diseases.
3. Metabolic effects: CMPF regulates glucose and lipid metabolism by activating AMPK and PPARα in animal models of diabetes and obesity.
实验室实验的优点和局限性
CMPF has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency: CMPF has high potency in inhibiting PKC and complex I activity, which makes it a useful tool for studying these molecular targets.
2. Selectivity: CMPF has high selectivity for PKC and complex I, which reduces the risk of off-target effects.
3. Stability: CMPF is stable under normal laboratory conditions, which makes it easy to handle and store.
Limitations:
1. Solubility: CMPF has limited solubility in aqueous solutions, which may limit its use in certain experiments.
2. Toxicity: CMPF has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
3. Specificity: CMPF may not be specific for all isoforms of PKC or complex I, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on CMPF, including:
1. Development of analogs: The synthesis of analogs of CMPF with improved potency, selectivity, and solubility may lead to the discovery of new molecular targets and therapeutic applications.
2. Mechanistic studies: Further studies on the mechanisms of action of CMPF may reveal new signaling pathways and molecular targets that are involved in cancer, neurodegenerative diseases, and metabolic disorders.
3. Clinical trials: The evaluation of the safety and efficacy of CMPF in clinical trials may lead to the development of new drugs for the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Conclusion:
CMPF is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have anti-cancer, neuroprotective, and metabolic effects, and acts by interacting with various molecular targets. CMPF has several advantages and limitations for lab experiments, and there are several future directions for its research. The continued study of CMPF may lead to the discovery of new molecular targets and therapeutic applications.
科学研究应用
CMPF has been used in various scientific research studies, including:
1. Cancer research: CMPF has been shown to inhibit the growth of cancer cells in vitro and in vivo. It acts by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
2. Neurological research: CMPF has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It acts by reducing oxidative stress and inflammation, and by promoting neuronal survival.
3. Metabolic research: CMPF has been shown to regulate glucose and lipid metabolism in animal models of diabetes and obesity. It acts by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), which are key regulators of energy homeostasis.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c1-5-2-3-6(4-7(5)15)21-14(22)8-9(16)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJCQTWRIFLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4753955.png)
![3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4753958.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753972.png)
![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753982.png)
![ethyl 3-oxo-3-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]propanoate](/img/structure/B4753989.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4753996.png)
![N-(2,3-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4754004.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4754006.png)
![3-amino-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4754009.png)



![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4754043.png)